molecular formula C12H20O2 B7873697 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione

Cat. No.: B7873697
M. Wt: 196.29 g/mol
InChI Key: RRTHRWSHWOUDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of β-Diketones in Organic Synthesis and Coordination Chemistry

β-Diketones are of paramount importance in the field of organic chemistry due to their versatility as synthetic intermediates. ijpras.comnih.gov They serve as key building blocks in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and triazoles, many of which are found in medicinally important molecules. ijpras.com The β-dicarbonyl structure is also present in numerous biologically and pharmaceutically active compounds. nih.govresearchgate.net In fact, the antioxidant capability associated with their enol tautomer makes them valuable in addressing various pathological disorders. nih.govresearchgate.netmdpi.com

In coordination chemistry, β-diketones are highly valued as chelating ligands. ijpras.com Upon deprotonation, they form β-diketonate anions that can coordinate to a metal ion through both oxygen atoms, creating a stable six-membered ring. This ability to form stable complexes is utilized in various applications, including catalysts, precursors for metal oxide thin films, and luminescent materials. The nature of the substituents on the β-diketone backbone can be varied to fine-tune the properties of the resulting metal complexes. researchgate.net

Table 1: Examples of Heterocycles Synthesized from β-Diketone Precursors
Heterocycle ClassDescriptionSignificance
PyrazolesA five-membered aromatic heterocycle with two adjacent nitrogen atoms.Found in numerous pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors. ijpras.com
IsoxazolesA five-membered aromatic heterocycle containing one nitrogen and one oxygen atom next to each other.Core structure in various antibiotics and other bioactive molecules. ijpras.com
PyrimidinesA six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.Fundamental components of nucleic acids (cytosine, thymine, uracil) and many drugs.
BenzodiazepinesA bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring.A class of psychoactive drugs with sedative, hypnotic, and anxiolytic properties.

Structural Classification and Nomenclature of 1,3-Diketones

β-Diketones can be broadly classified into three main groups: linear β-diketones (lbdk), cyclic β-diketones (cbdk), and double-bond β-diketones (dbdk). mdpi.comresearchgate.netresearchgate.net 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione falls into the category of linear β-diketones. A crucial aspect of their structure is the keto-enol tautomerism. masterorganicchemistry.comlibretexts.org The compound exists as an equilibrium between the diketo form and two possible enol forms. nih.gov This equilibrium is often catalyzed by acids or bases. libretexts.org For many simple carbonyl compounds, the keto form is more stable and predominates at equilibrium. libretexts.org However, in 1,3-dicarbonyls, the enol form can be significantly stabilized by conjugation and the formation of a strong intramolecular hydrogen bond, making the enol tautomer more favorable in many cases. libretexts.orglibretexts.org

The IUPAC nomenclature for ketones involves replacing the final "-e" of the parent alkane with "-one". youtube.com For diketones, the "-e" is retained, and the suffix "-dione" is added, with numbers indicating the positions of the two carbonyl groups. libretexts.org Following these rules, the systematic name for the compound of interest is This compound .

Table 2: Structural Classification of β-Diketones
ClassificationStructural FeaturesExample
Linear β-Diketones (lbdk)An open-chain structure with two ketone groups separated by a methylene (B1212753) group. mdpi.comAcetylacetone (2,4-Pentanedione)
Cyclic β-Diketones (cbdk)The two ketone groups are part of a cyclic carbon framework. mdpi.comCyclopentane-1,3-dione wikipedia.org
Double-bond β-Diketones (dbdk)Contains additional unsaturation within the diketone moiety. mdpi.comCurcumin

Overview of Current Research Trends in β-Diketone Chemistry

Current research in β-diketone chemistry is vibrant and multifaceted, focusing on the development of novel synthetic methodologies and the expansion of their applications. While the Claisen condensation remains a classical and widely used method for synthesizing β-diketones, recent advancements have focused on creating more efficient and environmentally benign protocols. nih.govmdpi.com These include biocatalytic and organocatalytic methods, as well as metal-based catalysis. nih.gov The oxidation of β-hydroxyketones has also emerged as an effective route to β-diketones. organic-chemistry.org

In terms of applications, there is a strong emphasis on medicinal chemistry. rsc.org Researchers are designing and synthesizing new β-diketone derivatives as potential therapeutic agents, leveraging their ability to interact with biological targets and their favorable toxicological profiles. mdpi.comrsc.org Another significant area of research is in materials science, where β-diketonate ligands are used to construct complex molecular architectures, including heterometallic systems with unique luminescent and magnetic properties. nih.gov The design of fluorinated β-diketones is a notable trend, as the introduction of fluorine atoms can modulate the properties of the resulting metal complexes. nih.gov The versatility of β-diketones also extends to their use in the synthesis of spiroheterocycles, which are of interest for their unique three-dimensional structures and potential biological activities. mdpi.com

Table 3: Modern Synthetic Approaches to β-Diketones
Synthetic MethodDescriptionAdvantages
Claisen CondensationThe reaction of a ketone with an ester in the presence of a base to form a β-diketone or β-keto ester. mdpi.comrsc.orgA well-established and versatile method.
Hydration of AlkynonesThe addition of water across the carbon-carbon triple bond of an alkynone to yield a β-diketone. nih.govProvides an alternative route to the Claisen condensation.
Oxidation of β-HydroxyketonesThe oxidation of the secondary alcohol in a β-hydroxyketone to a ketone, forming the β-diketone structure. organic-chemistry.orgOften proceeds under mild conditions with high efficiency.
Catalytic Methods (Bio-, Organo-, Metal-)The use of enzymes, small organic molecules, or metal complexes to catalyze the formation of β-diketones. nih.govCan offer high selectivity, including enantioselectivity, and milder reaction conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-4,4-dimethylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-12(2,3)11(14)8-10(13)9-6-4-5-7-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTHRWSHWOUDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopentyl 4,4 Dimethylpentane 1,3 Dione and Analogous β Diketones

Classical and Modern Approaches to 1,3-Diketone Synthesis

The preparation of 1,3-diketones can be broadly categorized into several key approaches, each with its own advantages and limitations. These range from the traditional base-mediated condensation reactions to more recent developments involving metal-catalyzed couplings and rearrangements.

Claisen Condensation and its Variants

The Claisen condensation is the most classical and widely employed method for the synthesis of 1,3-diketones. nih.gov It involves the base-promoted reaction between a ketone and an ester to form a β-keto ester, or in the case of a ketone and an acylating agent, a β-diketone. wikipedia.org The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-dicarbonyl compound. organic-chemistry.org

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, sodium amide, or sodium hydride. organic-chemistry.orggoogle.com When two different esters are used in a "crossed" Claisen condensation, a mixture of four products can be formed, which limits its synthetic utility. jove.com However, this issue can be circumvented by using one ester that lacks α-hydrogens, such as an aromatic ester. organic-chemistry.orgjove.com A variation of the crossed Claisen condensation involves the reaction of a ketone enolate with an ester, which is a common route to β-diketones. jove.com

Recent advancements have focused on improving the efficiency and scope of the Claisen condensation. For instance, the direct synthesis of β-diketones from carboxylic acids and ketones has been developed, a process previously not well-established. beilstein-journals.org This has been achieved by treating phenylalkanoic acids with trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH). nih.gov Intramolecular Claisen condensations, known as the Baker–Venkataraman transposition, have also been utilized to synthesize 1,3-diketones from carbazole (B46965) esters. nih.gov

Table 1: Examples of Claisen Condensation Variants for 1,3-Diketone Synthesis

Reactant 1Reactant 2Base/CatalystProduct TypeYield (%)Reference
Alkyl aryl ketoneAlkanoic acidTFAA/TfOHβ-Diketone37-86 beilstein-journals.org
Ferrocenyl esterFerrocenyl ketoneBaseDiferrocenyl β-diketoneNot specified nih.gov
2-AcetylthiopheneEthyl acetate (B1210297)Not specified1-(2-Thienyl)butane-1,3-dione71 nih.gov
Carbazole ester-KOH/PyridineCarbazole-containing 1,3-diketone~70 nih.gov

Soft Enolization Strategies

A significant limitation of the classical Claisen condensation is the requirement for strong bases, which can be incompatible with sensitive functional groups in the substrates. nih.gov To overcome this, "soft enolization" techniques have been developed. These methods typically employ a Lewis acid to polarize the ketone, facilitating enolate formation under milder basic conditions. organic-chemistry.org

One prominent soft enolization strategy involves the use of magnesium bromide etherate (MgBr₂·OEt₂) in combination with a hindered amine base like diisopropylethylamine (i-Pr₂NEt). organic-chemistry.orgresearchgate.net This system allows for the efficient acylation of ketones with various acylating agents, including N-acylbenzotriazoles and O-pentafluorophenyl (O-Pfp) esters, to afford 1,3-diketones in high yields. organic-chemistry.org An advantage of this method is its tolerance of a wide range of functional groups and its operational simplicity, as it can often be performed in untreated, reagent-grade solvents open to the air. organic-chemistry.orgorganic-chemistry.org

This approach has been successfully applied to the synthesis of asymmetrical 1,3-diketones with potential biological activities. nih.gov The use of crude acid chlorides, generated in situ from carboxylic acids, further enhances the efficiency and cost-effectiveness of this method. acs.org

Table 2: Acylating Agents Used in Soft Enolization for 1,3-Diketone Synthesis

Acylating AgentLewis AcidBaseKey FeaturesReference
N-AcylbenzotriazolesMgBr₂·OEt₂i-Pr₂NEtHigh yields, functional group tolerance organic-chemistry.org
O-Pentafluorophenyl estersMgBr₂·OEt₂i-Pr₂NEtMild conditions, operational simplicity organic-chemistry.org
Acid chloridesMgBr₂·OEt₂i-Pr₂NEtCan be used crude, cost-effective acs.org
Benzotriazole amideMgBr₂·Et₂ON,N-diisopropylethylamine"Soft" acylation reagent nih.gov

Synthesis of 1,3-Diketones by Hydration of Alkynones

The hydration of alkynones represents a modern and efficient route to 1,3-diketones. nih.gov Alkynones, which can be prepared through methods like the Sonogashira coupling, undergo regioselective hydration of the carbon-carbon triple bond to yield the desired β-dicarbonyl product. nih.gov

Gold(I) catalysis has proven particularly effective for this transformation. rsc.orgnih.gov A simple catalytic system of PPh₃AuCl and a silver salt like AgOTf can catalyze the hydration of a wide range of ynones at room temperature in open flasks, producing 1,3-diaryl, 1-alkyl-3-aryl, and 1,3-dialkyl-1,3-diketones in high to quantitative yields. rsc.orgnih.gov This methodology is also scalable to gram-scale synthesis. rsc.orgnih.gov

Another approach involves the use of oximes, such as benzaldehyde (B42025) oxime, in the presence of a phosphine (B1218219) catalyst to facilitate the hydration of alkynones under mild conditions. nih.gov This method has been shown to be effective for both aromatic and aliphatic aldehyde oximes, affording the corresponding 1,3-diketones in good to high yields. nih.gov

Table 3: Catalytic Systems for the Hydration of Alkynones to 1,3-Diketones

Catalyst SystemSubstrate ScopeKey AdvantagesReference
PPh₃AuCl / AgOTf1,3-diaryl, 1-alkyl-3-aryl, 1,3-dialkyl ynonesRoom temperature, open flask, high yields, scalable rsc.orgnih.gov
Benzaldehyde oxime / PPh₃Aromatic and heteroaryl alkynonesMild reaction conditions nih.gov

Decarboxylative Coupling Reactions for 1,3-Diketone Synthesis

Transition metal-catalyzed decarboxylative coupling has emerged as a powerful tool for carbon-carbon bond formation, including the synthesis of 1,3-diketones. nih.gov In this approach, α-oxocarboxylic acids serve as in situ sources of acyl anions through the extrusion of carbon dioxide in the presence of a transition metal catalyst. nih.gov A transition-metal-free formal decarboxylative coupling between α-oxocarboxylates and α-bromoketones has also been reported, providing a simple access to 1,3-diketone derivatives under neutral conditions without the need for a metal reagent or an additional base. researchgate.net

Acylation of Ketones with Carboxylic Acids and Derivatives

The direct acylation of ketones with carboxylic acids or their derivatives is a highly desirable and atom-economical approach to 1,3-diketones. While traditional methods often require the conversion of the carboxylic acid to a more reactive species like an acid chloride, recent developments have enabled the direct use of carboxylic acids.

A notable method involves the use of a trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) system to mediate the acylation of various alkyl aryl ketones with alkanoic acids, producing β-diketones in moderate to good yields. beilstein-journals.org In the absence of TfOH, the yield of the diketone drops significantly. beilstein-journals.org

Alternatively, carboxylic acid derivatives such as (2-pyridyl)thioesters and acid chlorides can be reductively coupled with alkyl iodides or benzylic chlorides in the presence of a nickel catalyst to form unsymmetrical dialkyl ketones. nih.gov This method tolerates a wide variety of functional groups. nih.gov A photoredox/nickel dual catalysis system has also been developed for the direct deoxygenative cross-coupling of carboxylic acids and alcohols to synthesize dialkyl ketones. rsc.org

Hetero Diacylation of 1,1-Diborylalkanes

A novel and efficient protocol for the synthesis of asymmetric 1,3-diketones involves the hetero diacylation of 1,1-diborylalkanes using two different acyl sources. ccspublishing.org.cn In this transformation, an enolate boron species is initially formed by the introduction of one acyl group. This intermediate is then trapped by a second, different acyl group to form the 1,3-diketone. ccspublishing.org.cn This method provides an operationally simple and efficient route to a variety of 1,3-diketones, which can then be readily converted into other valuable heterocyclic compounds like pyrazoles and isoxazoles. ccspublishing.org.cn

Rhodium-Catalyzed Acylation of α,β-Unsaturated Ketones

A notable method for the synthesis of substituted 1,3-diketones involves the rhodium-catalyzed acylation of α,β-unsaturated ketones. This reaction provides a direct and chemoselective route for acylation at the α-position of the unsaturated ketone. The process typically involves treating the α,β-unsaturated ketone with an acid chloride in the presence of diethylzinc (B1219324) (Et₂Zn) and a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃). organic-chemistry.org This transformation is valued for its simplicity and efficiency in creating the β-diketone structure from readily available starting materials. organic-chemistry.org While this specific approach focuses on α,β-unsaturated ketones, rhodium catalysis is also employed in sequential hydroacylation and isomerization reactions to produce various diketone structures. rsc.org

Transition-Metal-Free Synthesis from Tertiary Amides and Ketones

To circumvent the use of transition metals, methodologies utilizing strong bases have been developed. A robust, transition-metal-free synthesis of 1,3-diketones can be achieved through the reaction of tertiary amides with ketones. organic-chemistry.org This reaction is typically mediated by a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) and proceeds at room temperature. A broad range of aryl- and alkyl-substituted tertiary amides, including those with N-Tosyl, N-triflyl, N-mesyl, and N-Boc activating groups, react efficiently with ketone enolates to yield the corresponding β-diketones in very good yields. organic-chemistry.org The method demonstrates good functional group tolerance and is scalable, making it an attractive alternative to metal-catalyzed processes. organic-chemistry.org

Oxidation of β-Hydroxyketones

The oxidation of β-hydroxyketones presents a reliable and high-yielding pathway to β-diketones. acs.org While several oxidizing agents can effect this transformation, a systematic investigation has shown that o-iodoxybenzoic acid (IBX) is a superior oxidant for this purpose compared to more common methods like Swern and Dess-Martin periodinane (DMP) oxidations. acs.orgoregonstate.edu The IBX-mediated oxidation is operationally simple, suitable for both milligram- and gram-scale synthesis, and consistently provides clean, near-quantitative conversion across a wide array of substrates. acs.orgoregonstate.eduorganic-chemistry.org

A key advantage of using IBX is that it selectively oxidizes the secondary alcohol of the β-hydroxyketone without affecting the product β-diketone, which can be susceptible to degradation or further oxidation under other conditions. acs.org This method is effective for various substrates, including those with benzylic, aliphatic, and cyclic alcohol moieties, as well as both syn- and anti-diastereomers. acs.orgoregonstate.edu

Comparison of Oxidation Methods for β-Hydroxyketones to β-Diketones
Substrate (β-Hydroxyketone)OxidantYield (%)Reference
1-hydroxy-1,3-diphenylpropan-2-oneSwern35 oregonstate.edu
DMP40 oregonstate.edu
IBX>98 oregonstate.edu
3-hydroxy-1,3-diphenylpropan-1-oneSwern52 acs.orgoregonstate.edu
DMP88 acs.orgoregonstate.edu
IBX>98 acs.orgoregonstate.edu
3-hydroxy-4,4-dimethyl-1-phenylpentan-1-oneSwern75 acs.orgoregonstate.edu
DMP89 acs.orgoregonstate.edu
IBX>98 acs.orgoregonstate.edu

Targeted Synthesis of Substituted β-Diketones

The synthesis of specifically substituted β-diketones like 1-cyclopentyl-4,4-dimethylpentane-1,3-dione requires careful selection of synthetic strategies to incorporate the desired functional groups while managing steric and electronic effects.

Strategies for Incorporating Cyclic and Alkyl Moieties

The incorporation of diverse moieties, such as the cyclopentyl and tert-butyl groups, into a β-diketone scaffold can be achieved through several established synthetic routes.

Claisen Condensation : This classical approach remains a widely used method for forming β-diketones by reacting a ketone with an ester under basic conditions. mdpi.comnih.gov To synthesize the target compound, one could envision the condensation of cyclopentyl methyl ketone with an ester of pivalic acid, such as methyl pivalate, using a strong base like sodium amide or sodium ethoxide. Versatile protocols based on the Claisen condensation have been developed for preparing multigram quantities of β-diketones bearing various alkyl and aryl groups. nih.govd-nb.info

Soft Enolization and Acylation : For substrates that are sensitive to strong bases or are sterically hindered, classical Claisen conditions may be ineffective. nih.gov "Soft enolization" techniques provide a milder alternative. These methods involve the formation of a metal enolate, for example using MgBr₂·OEt₂, followed by acylation with a reactive acylating agent like an acid chloride (e.g., pivaloyl chloride) or N-acylbenzotriazole. organic-chemistry.org This strategy has been successfully employed for the synthesis of sterically hindered β-diketones. nih.gov

Regioselectivity and Stereoselectivity in Synthesis of β-Diketones with Sterically Hindered Groups

The synthesis of unsymmetrical β-diketones, particularly those with sterically demanding groups, poses significant challenges related to regioselectivity. The formation of the desired constitutional isomer depends on the selective generation of one of two possible enolates from an unsymmetrical ketone, or the selective reaction of a single enolate with one of two different electrophiles.

When synthesizing a compound like this compound via a Claisen-type reaction, the regioselectivity is controlled by the choice of reactants (e.g., reacting the enolate of pinacolone (B1678379) with a cyclopentanecarboxylic acid derivative). The significant steric hindrance imposed by the tert-butyl group of pinacolone and the cyclopentyl group can influence reaction rates and yields. morressier.com In such cases, methods that rely on pre-formed enolates or directed enolate formation can offer superior control over the reaction's regiochemical outcome compared to classical equilibrium-based Claisen conditions. organic-chemistry.org While the target compound lacks a stereocenter, stereoselectivity becomes a critical consideration in the synthesis of more complex β-diketones or their precursors, where the creation of chiral centers must be controlled. nih.gov

Derivatization and Functionalization of β-Diketone Scaffolds

The β-diketone moiety is a versatile functional group that can undergo a variety of chemical transformations, allowing for extensive derivatization. mdpi.com Its reactivity is largely governed by the keto-enol tautomerism, where the enol form possesses a nucleophilic central carbon and acidic hydroxyl proton. mdpi.comnih.gov

Key functionalization strategies include:

Metal Chelation : β-Diketones are exceptional chelating ligands for a vast range of metal ions due to the formation of a stable six-membered ring upon deprotonation of the enol form. nih.govmdpi.com This property is widely exploited in coordination chemistry and catalysis. morressier.com

Synthesis of Heterocycles : The 1,3-dicarbonyl arrangement serves as a crucial building block for the synthesis of various heterocyclic systems. ijpras.com Condensation reactions with dinucleophiles are common, for instance, reaction with hydrazine (B178648) derivatives yields pyrazoles, while reaction with hydroxylamine (B1172632) produces isoxazoles. ijpras.commdpi.com

Alkylation and Acylation at the Central Carbon : The enolate of a β-diketone can be readily alkylated or acylated at the central C2 carbon by reaction with electrophiles such as alkyl halides or acyl chlorides. This allows for the introduction of a wide variety of substituents between the two carbonyl groups.

The unique combination of functionalities within the β-diketone scaffold ensures its continued importance as an intermediate in the synthesis of complex organic molecules, materials, and pharmacologically active compounds. ijpras.commdpi.com

Preparation of Halogenated Diketones

The synthesis of halogenated β-diketones is a significant area of organic chemistry, providing versatile intermediates for further functionalization. While direct halogenation of this compound is not extensively documented, methodologies applied to analogous structures such as 4,4-dimethyl-1,3-cyclopentanediones offer valuable insights.

One notable transformation involves the conversion of 2,2,4,4,6,6-hexabromo-5,5-dimethyl-1,3-cyclohexanedione into 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone in high yield. researchgate.net This reaction demonstrates a ring contraction from a six-membered to a five-membered ring, a common strategy in the synthesis of functionalized cyclopentane (B165970) derivatives. The halogenation of indane-1,3-dione, another analogous structure, can be achieved using traditional reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol (B145695), affording high yields of the corresponding dihalogenated products. mdpi.com Green synthesis approaches have also been developed for these transformations. mdpi.com

The general strategy for obtaining halogenated indane-1,3-diones often involves the halogenation of the precursor molecules, such as phthalic anhydrides, which are then converted into the desired diketone. mdpi.com This approach circumvents potential difficulties with the direct halogenation of the dione (B5365651) itself. These methodologies highlight the chemical pathways available for producing halogenated derivatives of cyclic β-diketones.

Selective Mono-allylation of 1,3-Diketones

The selective mono-alkylation of β-diketones can be challenging due to the potential for C- vs O-alkylation, retro-Claisen reactions, and the formation of di-alkylated products. sci-hub.se However, a reliable method for the selective mono-allylation of 1,3-diketones has been developed, proceeding under mild conditions with moderate to high yields (66-99%). sci-hub.senih.gov This reaction provides a key intermediate for the synthesis of more complex molecules such as 3-allyl chromones and the scaffold of the xyloketal family of natural products. sci-hub.senih.gov

The Tsuji-Trost allylation reaction has been a cornerstone of organic synthesis for over five decades, and while numerous modifications exist, its application in the intramolecular allyl-transfer to the 2-position of a 1,3-diketone was not reported until more recently. sci-hub.se This palladium-catalyzed reaction typically involves treating the diketone with a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent like methanol (B129727) at room temperature. sci-hub.se

This methodology has been successfully applied to a variety of 1,3-dicarbonyl compounds, including those with aryl bromide functionalities, which provide a handle for further palladium-mediated functionalization. sci-hub.se The reaction also works well with relatively electron-rich aryl systems, producing the corresponding mono-allylated compounds in good to excellent yields. sci-hub.se

Synthesis of Azo-Derivatives of β-Diketones

Azo compounds are a significant class of organic dyes, and their synthesis involving β-diketones leads to derivatives with interesting properties and potential applications. The general and conventional method for synthesizing azo dyes involves a diazo-coupling reaction. nih.gov This process begins with the diazotization of an aromatic or heterocyclic amine to form a diazonium salt. nih.gov This salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a β-diketone, to form the azo derivative. nih.gov

For instance, the synthesis of azo dyes incorporating a 1,3,4-thiadiazole (B1197879) fragment involves the coupling of diazonium bisulfates with N,N-dialkyl anilines. rsc.org Similarly, azo dyes possessing a 2-amino-thiazole moiety have been synthesized via a conventional diazo-coupling reaction where the diazonium salt is coupled with a suitable component in an aqueous potassium hydroxide (B78521) solution. nih.gov

Incorporation into Calixnih.govarene Frameworks

Calixarenes are macrocyclic compounds that can act as scaffolds for the construction of more complex molecular architectures. The incorporation of 1,3-diketone moieties into calixarene (B151959) frameworks creates versatile ligands for metal complexes and building blocks for nanomaterials. semanticscholar.org While much of the research has focused on calix researchgate.netarenes, the principles can be extended to calix nih.govarene-analogous metacyclophanes (CAMs). semanticscholar.orgnih.gov

CAMs are a class of cyclophanes containing three or more aromatic rings linked by methylene (B1212753) bridges. nih.gov A metacyclophane with three hydroxyl-functionalized aromatic rings linked by methylene groups can be considered a "calix nih.govarene" in a broader sense. nih.gov The synthesis of these structures often relies on fragment coupling approaches. nih.gov

The functionalization of the calixarene backbone, either on the upper or lower rim, allows for the introduction of 1,3-diketone groups. semanticscholar.org For example, one synthetic strategy for embedding a 1,3-diketone group onto a calix researchgate.netarene involves the ring-opening of isoxazoline (B3343090) derivatives in the presence of a molybdenum catalyst. mdpi.com This general approach highlights a pathway for attaching diketone functionalities to the calixarene scaffold, thereby creating preorganized ligand systems. The design and synthesis of such functionalized CAMs and calixarenes are driven by their potential applications as molecular receptors, sensors, and ligands for metal binding. nih.gov

Structural Elucidation and Tautomerism of 1 Cyclopentyl 4,4 Dimethylpentane 1,3 Dione

Keto-Enol Tautomeric Equilibria in β-Diketones

β-Diketones, such as 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione, typically exist as a mixture of the diketo tautomer and one or more enol tautomers. nih.govresearchgate.net The diketo form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond (a vinyl alcohol). wikipedia.org While the keto form is often thermodynamically favored for simple monocarbonyl compounds due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond, the 1,3-dicarbonyl arrangement introduces unique stabilizing factors that can shift the equilibrium significantly toward the enol form. libretexts.orgquora.com

The equilibrium is a dynamic process, catalyzed by either acid or base. masterorganicchemistry.com In acidic conditions, the process involves protonation of a carbonyl oxygen followed by deprotonation of the central carbon (the α-carbon). libretexts.org Under basic conditions, the mechanism proceeds via deprotonation of the α-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom. libretexts.org

Influence of Substituent Effects (e.g., Cyclopentyl, Dimethyl) on Tautomeric Ratios

The nature of the substituents attached to the β-dicarbonyl framework plays a critical role in determining the ratio of keto to enol tautomers at equilibrium. mdpi.commdpi.com Both steric and electronic properties of these groups can alter the relative stabilities of the tautomeric forms. rsc.org

In the case of this compound, the molecule possesses a cyclopentyl group on one side of the dione (B5365651) core and a bulky tert-butyl group (from the 4,4-dimethylpentane portion) on the other. Research indicates that increasing the steric bulk of the substituents at these positions (designated R₁ and R₃) tends to destabilize the diketo form and consequently favors the enol tautomer. mdpi.comrsc.org The large cyclopentyl and even larger tert-butyl groups would be expected to promote a high percentage of the enol form. Conversely, bulky substituents on the central α-carbon (position 2) can sterically hinder the formation of the planar enol ring, shifting the equilibrium back toward the diketo form. rsc.org Since the central carbon in this compound is unsubstituted, this factor further enhances the preference for the enol tautomer.

Table 1: Predicted Effect of Substituents on Enol Percentage
CompoundR₁ GroupR₃ GroupPredicted % Enol (in nonpolar solvent)
Pentane-2,4-dioneMethylMethyl~85% libretexts.org
1-Phenylbutane-1,3-dionePhenylMethyl~89%
2,2,6,6-Tetramethylheptane-3,5-dionetert-Butyltert-Butyl>95%
This compoundCyclopentyltert-Butyl>95% (estimated)

Role of Intramolecular Hydrogen Bonding in Enol Form Stability

A primary reason for the pronounced stability of the enol form in many β-diketones is the formation of a strong intramolecular hydrogen bond. wikipedia.orgscirp.orgquora.com The enol tautomer can adopt a conformation that creates a six-membered pseudo-aromatic ring. rsc.org In this arrangement, the hydroxyl proton forms a hydrogen bond with the oxygen atom of the neighboring carbonyl group.

This interaction is not a simple hydrogen bond; it is a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). acs.orgiucr.org The π-electron delocalization within the C=C-C=O conjugated system enhances the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, leading to an unusually strong and short hydrogen bond. acs.orgresearchgate.netnih.gov This intramolecular chelation provides significant thermodynamic stabilization, making the enol form more favorable than it would be otherwise. libretexts.orgresearchgate.net

Interconversion Dynamics Between Tautomers

The dynamics of the interconversion between tautomers are a key feature of these systems. The rate of conversion between the keto and enol forms is relatively slow, particularly in the absence of an acid or base catalyst. nih.govmuni.cz This slow interconversion is crucial for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, as it allows for the simultaneous observation and quantification of both distinct species in solution. nih.govasu.edu The energy barrier for this proton transfer from carbon to oxygen (or vice versa) is significant. muni.czthermofisher.com

In contrast, for an asymmetric β-diketone like this compound, there are two possible enol forms, depending on which carbonyl oxygen becomes the hydroxyl group. The interconversion between these two enol forms, which involves a rapid intramolecular proton transfer between the two oxygen atoms, is extremely fast—much faster than the NMR timescale. nih.govresearchgate.netencyclopedia.pub As a result, NMR spectroscopy observes only a single, time-averaged set of signals for the enol, rather than distinct signals for each of the two possible enolic structures. nih.govasu.edu

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism in solution. asu.eduthermofisher.com Because the keto-enol interconversion is slow on the NMR timescale, separate and distinct signals for both tautomers can be observed in the same spectrum. nih.govthermofisher.com

The ¹H NMR spectrum provides characteristic signals for each form:

Enol Tautomer : A highly deshielded signal for the enolic proton (O-H) typically appears far downfield, often in the range of δ 14–17 ppm. nih.gov This significant downfield shift is a hallmark of the strong intramolecular hydrogen bond. A signal for the vinyl proton (-CH=) would also be present in the typical alkene region (δ 5–6 ppm).

Keto Tautomer : The most diagnostic signal for the keto form is that of the two protons on the central α-carbon (-CH₂-), which typically appears as a singlet around δ 3–4 ppm. thermofisher.com

By integrating the area under the characteristic peaks for each tautomer (e.g., the enolic vinyl proton versus the keto α-methylene protons), the relative concentration of each form can be accurately calculated. asu.eduthermofisher.com This allows for the determination of the equilibrium constant (Keq = [% Enol] / [% Keto]) under various conditions, such as in different solvents or at different temperatures. asu.eduacs.org

Table 3: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
ProtonKeto Form (Predicted)Enol Form (Predicted)
Enolic OH-~16.0 (s, broad)
Vinylic CH-~5.8 (s)
α-CH₂~3.6 (s)-
Cyclopentyl CH~2.8 (quintet)~2.6 (quintet)
Cyclopentyl CH₂~1.7 (m)~1.6 (m)
tert-Butyl CH₃~1.1 (s)~1.2 (s)
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

A complete ¹H and ¹³C NMR analysis would be fundamental to determining the molecular structure of this compound. In such an analysis, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide precise information about the electronic environment and connectivity of the hydrogen and carbon atoms. For the cyclopentyl and the 4,4-dimethylpentane moieties, distinct signals would be expected. The presence of tautomerism, a common feature in β-diketones, would be investigated by looking for separate sets of signals corresponding to the keto and enol forms, or averaged signals if the interconversion is rapid on the NMR timescale.

Two-Dimensional NMR Methods (COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity within the cyclopentyl ring and the pentane chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Isotope Effects on Chemical Shifts for Tautomeric Studies

The study of isotope effects, particularly deuterium-induced shifts in ¹³C NMR, is a powerful tool for investigating tautomeric equilibria in β-diketones. By comparing the ¹³C NMR spectra of the compound with its deuterated analogue (specifically at the C2 position), it would be possible to quantify the equilibrium constant between the keto and enol forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomeric Equilibria and Complex Formation

UV-Vis spectroscopy would be employed to study the electronic transitions within the molecule. The keto and enol forms of β-diketones typically exhibit distinct absorption maxima due to differences in their conjugated systems. The enol form, with its conjugated π-system, would be expected to absorb at a longer wavelength than the non-conjugated keto form. By analyzing the absorption spectrum in different solvents, information about the position of the tautomeric equilibrium could be obtained. Furthermore, changes in the UV-Vis spectrum upon the addition of metal ions could be used to study the formation of metal complexes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy would provide valuable information about the functional groups present in this compound. The diketo form would be characterized by two distinct carbonyl (C=O) stretching vibrations. The enol tautomer would show a characteristic broad O-H stretching band due to intramolecular hydrogen bonding, as well as a C=O stretching frequency at a lower wavenumber compared to the diketo form, due to conjugation.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern, which can help to confirm the proposed structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Ultrafast Infrared Spectroscopies for Intramolecular H-Atom Transfer Dynamics

Advanced techniques such as ultrafast infrared spectroscopy could be utilized to study the dynamics of the intramolecular hydrogen atom transfer in the enol form of the β-diketone. These experiments can provide real-time information on the timescale of this fundamental chemical process.

Computational and Theoretical Chemistry Studies of 1 Cyclopentyl 4,4 Dimethylpentane 1,3 Dione

Quantum Chemical Calculations of Electronic and Spatial Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution, geometry, and energy. austinpublishinggroup.com This allows for the prediction of various chemical and physical properties from first principles.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying molecules like β-diketones due to its favorable balance of accuracy and computational cost. mpg.deimperial.ac.uk Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. mpg.de This approach is well-suited for investigating the tautomeric equilibrium between the keto and enol forms, which is a defining characteristic of β-diketones. mdpi.comruc.dk

For this compound, DFT calculations can elucidate several key properties:

Tautomeric Stability : Calculations can predict the relative energies of the diketo and enol tautomers, revealing which form is more stable in the gas phase or in different solvents (using solvent models). The enol form is typically stabilized by a strong intramolecular hydrogen bond. mdpi.comscirp.org

Geometric Parameters : Optimized geometries from DFT provide precise bond lengths, bond angles, and dihedral angles for the most stable structures.

Electronic Properties : DFT is used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and atomic charges. austinpublishinggroup.com These are crucial for understanding the molecule's reactivity and spectral characteristics.

Vibrational Frequencies : Theoretical vibrational spectra can be calculated and compared with experimental infrared (IR) data to confirm structural assignments. mdpi.com For example, characteristic wavenumbers can help identify the presence of the diketo or enol forms. mdpi.com

Hybrid functionals, such as B3LYP, are commonly employed in conjunction with appropriate basis sets to yield accurate results for these systems. austinpublishinggroup.comresearchgate.net

Table 1. Properties of β-Diketones Investigated by DFT

Property Description Relevance to this compound
Relative Tautomer Energies Energy difference between the enol and diketo forms. Determines the dominant tautomer at equilibrium.
Optimized Geometries Bond lengths, angles, and dihedrals of the lowest energy structure. Provides the precise 3D structure of the molecule.
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and electronic transition energies.
Mulliken Atomic Charges Distribution of electron density among the atoms. Helps to understand electrostatic potential and reactive sites.
Vibrational Frequencies Calculated infrared (IR) stretching frequencies (e.g., C=O, O-H). Aids in the interpretation of experimental spectroscopic data.

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. uni-muenchen.dewikipedia.org These methods, such as PM3 (Parametric Method 3), are significantly faster than DFT or other ab initio methods, making them suitable for preliminary studies of large molecules. wikipedia.orguomustansiriyah.edu.iq

The PM3 method is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de While less accurate than DFT, it can be a valuable tool for:

Initial Geometry Optimization : Quickly finding a reasonable starting geometry for more computationally intensive calculations.

Screening Large Numbers of Conformers : Rapidly evaluating the energies of many different possible conformations to identify low-energy candidates for further study.

Calculating Heats of Formation : The parameterization of PM3 is designed to reproduce experimental heats of formation. uni-muenchen.de

For a molecule with 12 carbon atoms and bulky groups like this compound, PM3 can provide a rapid survey of the potential energy surface before committing to more demanding DFT calculations. researchgate.net However, its results should be treated with caution, as the accuracy can be limited if the molecule is dissimilar to those used in the method's parameterization. wikipedia.org

Table 2. Comparison of DFT and Semi-Empirical (PM3) Methods

Feature Density Functional Theory (DFT) Semi-Empirical Method (PM3)
Theoretical Basis Based on electron density; includes electron correlation. mpg.de Based on Hartree-Fock with empirical parameters. uni-muenchen.dewikipedia.org
Computational Cost Moderate to high. Very low.
Accuracy Generally high for geometries and energies. imperial.ac.uk Lower; dependent on parameterization. researchgate.net
Primary Use Case Detailed electronic structure, reaction mechanisms. austinpublishinggroup.com Rapid screening, initial geometries for large systems. uomustansiriyah.edu.iq

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. youtube.com The accuracy and computational cost of a calculation are directly influenced by the size and flexibility of the basis set.

For β-diketones, the goal is to choose a basis set that can accurately describe the electronic structure of the carbon framework, the oxygen atoms, and particularly the hydrogen involved in the intramolecular hydrogen bond of the enol tautomer.

Commonly used basis sets include:

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used and offer a good compromise between cost and accuracy. The "(d)" denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which are important for describing chemical bonds accurately. A second letter, "(d,p)", adds polarization functions to hydrogen atoms, which is crucial for modeling hydrogen bonds. The "+" indicates the inclusion of diffuse functions, which are necessary for describing anions or systems with lone-pair electrons. youtube.com

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. mdpi.com The "aug-" prefix signifies the addition of diffuse functions. mdpi.com These are often used when high accuracy is required, for example, in calculating weak interactions.

For this compound, a basis set like 6-311+G(d,p) would be a reasonable choice for DFT calculations to accurately model the intramolecular hydrogen bond and the electron distribution around the carbonyl groups.

Table 3. Common Basis Sets for β-Diketone Modeling

Basis Set Description Typical Application
6-31G(d) Double-zeta split-valence with polarization functions on heavy atoms. Routine geometry optimizations and frequency calculations.
6-311+G(d,p) Triple-zeta split-valence with diffuse functions and polarization on all atoms. Accurate energy calculations, hydrogen bonding studies.
cc-pVDZ Correlation-consistent, double-zeta. A starting point for high-accuracy correlated calculations.
aug-cc-pVTZ Correlation-consistent, triple-zeta, augmented with diffuse functions. High-accuracy calculations of non-covalent interactions and electronic properties.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insight into the dynamic behavior of this compound, including its conformational flexibility and the nature of its intramolecular hydrogen bond.

The enol tautomer of this compound is stabilized by a strong O-H···O intramolecular hydrogen bond, which creates a six-membered quasi-aromatic ring. This type of interaction is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring. scirp.org

Computational methods can be used to quantify the strength and nature of this bond:

Potential Energy Surface (PES) Scan : By systematically varying the O-H bond length and the position of the hydrogen atom between the two oxygens, a potential energy surface can be mapped out. This allows for the determination of the energy barrier for proton transfer from one oxygen to the other.

Quantum Theory of Atoms in Molecules (QTAIM) : This analysis examines the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen and the acceptor oxygen is a clear indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and character. mdpi.com

Energy Decomposition Analysis : The total hydrogen bond energy can be estimated by comparing the energy of the hydrogen-bonded enol conformer to a hypothetical open conformer where the hydrogen bond is broken. mdpi.commdpi.com

These analyses would reveal a low-barrier, high-energy hydrogen bond for the enol form of this compound, characteristic of β-diketones.

The presence of bulky substituents—a cyclopentyl group on one side and a tert-butyl group on the other—imposes significant steric constraints on the structure of this compound. nih.gov These steric interactions play a crucial role in determining the molecule's preferred conformation and can influence the keto-enol equilibrium.

Molecular modeling can be used to explore the conformational landscape:

Dihedral Angle Scans : By systematically rotating around key single bonds (e.g., the C-C bonds connecting the substituents to the diketone core), the energetic cost of different orientations can be calculated. This helps identify the lowest-energy conformers and the rotational barriers between them.

Steric Influence on Tautomerism : Large substituents at the central carbon of a β-diketone are known to favor the keto form. mdpi.com While the substitution in this compound is on the terminal carbons, the steric clash between the large cyclopentyl and tert-butyl groups could influence the planarity of the enol ring, potentially affecting its stability relative to the more flexible diketo form.

For this compound, computational analysis is expected to show that the lowest-energy conformers adopt orientations that minimize the steric repulsion between the cyclopentyl and tert-butyl groups.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. scirp.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scirp.org For β-diketones, these calculations are particularly insightful due to the tautomeric equilibrium between the diketo and enol forms, which significantly influences their spectroscopic signatures. nih.govrsc.org

The enol form is often stabilized by a strong intramolecular hydrogen bond and a conjugated π-system. rsc.org Theoretical calculations can predict the vibrational frequencies in IR spectroscopy, the chemical shifts in NMR spectroscopy, and the electronic transitions in UV-Vis spectroscopy for each tautomer. nih.gov For instance, the calculated IR spectra can help identify characteristic vibrational modes, such as the C=O and O-H stretching frequencies, which differ between the keto and enol forms. nih.gov Similarly, predicted NMR chemical shifts can aid in the structural elucidation and quantification of the tautomeric ratio in different environments. nih.gov

Below is a hypothetical table representing the kind of data that can be generated for the enol form of this compound using a computational method like B3LYP/6-31G(d).

Table 1: Predicted Spectroscopic Parameters for the Enol Form of this compound

Spectroscopic Parameter Predicted Value
IR Frequencies (cm⁻¹)
ν(O-H) ~2200-2800
ν(C=O) ~1580-1640
ν(C=C) ~1550-1600
¹H NMR Chemical Shifts (ppm)
Enolic OH ~13-17
Vinyl CH ~5.0-6.5
¹³C NMR Chemical Shifts (ppm)
C=O ~180-200
C=C (vinylic) ~95-110
UV-Vis Absorption (nm)
λmax (π → π*) ~280-360

Natural Bond Orbital (NBO) Analysis for Chemical Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. wisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, offering a more intuitive picture of the electron distribution. q-chem.com This analysis is crucial for understanding the nature of chemical bonds, hybridization, and intramolecular interactions, such as hyperconjugation. rsc.orgresearchgate.net

For this compound, NBO analysis can elucidate the electronic characteristics of both the keto and enol tautomers. In the enol form, it can quantify the strength of the intramolecular hydrogen bond by analyzing the donor-acceptor interactions between the lone pair of the donor oxygen atom and the antibonding orbital of the O-H bond. researchgate.net Furthermore, NBO analysis can reveal the extent of electron delocalization within the conjugated π-system of the enol ring, which contributes to its stability. researchgate.net

The analysis provides valuable data on natural atomic charges, bond orders, and the hybridization of atomic orbitals involved in bonding. These parameters help in understanding the reactivity and stability of the molecule. For example, the natural charges on the carbonyl carbons can indicate their susceptibility to nucleophilic attack.

The following interactive table presents hypothetical results from an NBO analysis for key bonds in the enol form of this compound.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis for the Enol Form of this compound

Bond Bond Type Occupancy Hybridization of Atom 1 Hybridization of Atom 2
C=O σ ~1.99 sp¹.⁵ sp¹.⁸
π ~1.98 p p
C-C (in ring) σ ~1.99 sp².¹ sp².¹
C=C σ ~1.99 sp².² sp².²
π ~1.97 p p
O-H σ ~1.99 sp¹.⁹ s
C-H (vinyl) σ ~1.99 sp².² s

Coordination Chemistry of 1 Cyclopentyl 4,4 Dimethylpentane 1,3 Dione As a Ligand

β-Diketones as Chelating Ligands for Metal Ions

β-Diketones are a prominent class of chelating ligands in coordination chemistry, celebrated for their ability to form stable complexes with numerous metal ions. researchgate.net Their utility stems from the presence of two oxygen donor atoms positioned in a 1,3-relationship, which allows for the formation of a stable six-membered ring upon coordination to a metal center. researchgate.net The acidity of the methylene (B1212753) proton between the two carbonyl groups facilitates the deprotonation of the β-diketone to its enolate form, which then acts as a negatively charged ligand.

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione, like other β-diketones, primarily functions as a monobasic bidentate ligand. researchgate.net The term "monobasic" indicates that it loses a single proton, typically from the central carbon atom, to become an anion before coordinating to the metal ion. "Bidentate" refers to its ability to bind to the metal ion through two donor atoms simultaneously, in this case, the two oxygen atoms of the enolate form. nih.gov

The electronic structure of the β-diketonate ligand plays a crucial role in determining the stability and properties of the resulting metal complex. The substituents on the β-diketone backbone can influence the acidity of the ligand and the electron density on the donor oxygen atoms, thereby modulating the strength of the metal-ligand bond. researchgate.net For instance, electron-withdrawing groups can increase the acidity of the ligand, while electron-donating groups can enhance the basicity of the donor oxygen atoms.

Synthesis and Characterization of Metal Complexes

Metal complexes of β-diketones are typically synthesized by reacting a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. rsc.org The resulting complexes can be characterized by a variety of analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

β-Diketones form stable complexes with a wide range of transition metals. The stoichiometry of these complexes is often of the type ML₂, ML₃, or ML₄, depending on the charge and coordination number of the metal ion. For example, divalent metal ions like Cu(II), Mn(II), Ni(II), and Co(II) typically form complexes with the general formula M(β-diketonate)₂. Trivalent metal ions such as Fe(III) and Cr(III) form M(β-diketonate)₃ complexes. mdpi.com

The synthesis of these complexes often involves the reaction of a metal halide or acetate (B1210297) with the β-diketone in a solvent like ethanol (B145695) or methanol (B129727). The properties of these complexes, such as their color, magnetic susceptibility, and catalytic activity, are dictated by the nature of both the metal ion and the β-diketonate ligand.

β-Diketones are also excellent ligands for lanthanide ions. nih.govresearchgate.net The resulting lanthanide β-diketonate complexes are known for their interesting photoluminescent properties. alfachemic.com The β-diketonate ligand can act as an "antenna" by absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength.

The synthesis of lanthanide complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the β-diketone in the presence of a base. researchgate.net The coordination number of the lanthanide ion is typically high (8 or 9), and the complexes often incorporate additional ligands, such as water or other neutral donor molecules, to satisfy the coordination sphere of the metal. acs.org

The stoichiometry and geometry of metal-β-diketone complexes are influenced by the size and charge of the metal ion, as well as the steric bulk of the β-diketonate ligand. For divalent metal ions, square planar and tetrahedral geometries are common for four-coordinate complexes, while octahedral geometries are observed for six-coordinate complexes. For instance, Cu(II) β-diketonate complexes are often square planar, while Ni(II) complexes can be either square planar or octahedral. acs.orgrsc.org

Trivalent metal ions typically form six-coordinate octahedral complexes with three β-diketonate ligands. The coordination of three bidentate ligands results in a chiral complex that can exist as either a Δ or Λ isomer.

Metal IonTypical StoichiometryCommon Geometries
Cu(II)M(β-diketonate)₂Square Planar
Mn(II)M(β-diketonate)₂Tetrahedral, Octahedral
Ni(II)M(β-diketonate)₂Square Planar, Octahedral
Co(II)M(β-diketonate)₂Tetrahedral, Octahedral
Fe(III)M(β-diketonate)₃Octahedral
Cr(III)M(β-diketonate)₃Octahedral
Lanthanides (Ln³⁺)Ln(β-diketonate)₃, Ln(β-diketonate)₄⁻8- or 9-coordinate

Spectral Properties of Metal-β-Diketone Complexes

The spectral properties of metal complexes containing this compound are crucial for their characterization and for understanding the nature of the metal-ligand bonding. While specific spectral data for this particular ligand are not extensively reported in publicly accessible literature, its spectral behavior can be reliably predicted based on the well-documented properties of analogous metal β-diketonate complexes. The electronic and vibrational spectra are primarily influenced by the delocalized π system of the chelate ring and the nature of the metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes with this compound are expected to be characterized by intense absorption bands in the UV region, with possible weaker bands extending into the visible range depending on the metal ion. These absorptions are typically assigned to two main types of electronic transitions:

Intraligand π-π Transitions:* Strong absorption bands, usually occurring in the 250-400 nm range, are characteristic of π-π* transitions within the delocalized π system of the β-diketonate ligand. acs.org The position of these bands is sensitive to the substituents on the ligand. For this compound, the presence of alkyl groups (cyclopentyl and tert-butyl) is expected to cause a slight blue shift (to shorter wavelengths) compared to β-diketones with aromatic substituents, which extend the conjugation. acs.orgresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Bands: In complexes with transition metals, LMCT bands can also be observed. acs.org These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. The energy of these transitions depends on the metal ion and its oxidation state.

The table below provides a hypothetical representation of the expected UV-Vis absorption data for a transition metal complex of this compound, based on general knowledge of similar complexes.

Interactive Data Table: Predicted UV-Vis Spectral Data for a Metal Complex of this compound

Transition TypePredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
π-π~270 - 320> 10,000The exact position will depend on the solvent and the metal ion.
LMCT~350 - 450Variable, typically lower than π-πThis band may be absent or obscured by the π-π* transition.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal ion. Upon complexation, the characteristic vibrational frequencies of the ligand are altered. Key vibrational bands to consider for metal complexes of this compound include:

C=O and C=C Stretching Vibrations: In the free ligand, the keto-enol tautomerism results in characteristic C=O and C=C stretching frequencies. Upon coordination to a metal, the delocalization of the π electrons in the chelate ring leads to the appearance of new bands that have mixed C=O and C=C character. These are typically observed in the 1500-1650 cm⁻¹ and 1450-1550 cm⁻¹ regions, respectively. The absence of the free ligand's C=O stretching band is a strong indicator of complex formation.

M-O Stretching Vibrations: The formation of a coordinate bond between the metal and the oxygen atoms of the ligand gives rise to new vibrational modes in the far-IR region. These M-O stretching bands are typically found in the 400-600 cm⁻¹ range and provide direct evidence of metal-ligand bond formation. nih.gov

The table below summarizes the expected key IR absorption bands for a metal complex of this compound.

Interactive Data Table: Predicted Key IR Absorption Bands for a Metal Complex of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Significance
C=O/C=C Stretching1500 - 1650Indicates delocalization within the chelate ring upon coordination.
C=C/C=O Stretching1450 - 1550Confirms the coordinated nature of the ligand.
M-O Stretching400 - 600Direct evidence of the metal-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide valuable structural information for diamagnetic metal complexes of this compound.

¹H NMR: In the ¹H NMR spectrum of a diamagnetic complex, the signal for the methine proton (the proton on the central carbon of the dione) will be absent, confirming the deprotonation and coordination of the ligand. The signals for the cyclopentyl and dimethylpentane protons will be present, and their chemical shifts may be slightly altered upon complexation compared to the free ligand.

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbonyl carbons upon coordination. These carbons will be shifted compared to their positions in the free ligand, reflecting the change in their electronic environment due to delocalization within the chelate ring.

For paramagnetic complexes, obtaining well-resolved NMR spectra can be challenging due to significant line broadening caused by the unpaired electrons of the metal ion. osti.gov

Kinetic and Mechanistic Studies of Metal Complex Formation and Ligand Exchange

The formation of metal complexes with this compound and the subsequent exchange of this ligand are fundamental processes in its coordination chemistry. The rates and mechanisms of these reactions are significantly influenced by the structural features of the β-diketone.

The substituents on the β-diketone ligand play a critical role in determining the kinetics of complex formation and the lability of the resulting metal complex. iosrjournals.org The cyclopentyl and tert-butyl groups in this compound exert both electronic and steric effects.

Electronic Effects: The alkyl nature of the cyclopentyl and tert-butyl groups are electron-donating. This increases the electron density on the oxygen donor atoms, which can enhance the basicity of the ligand. A more basic ligand generally forms a more stable complex, which can influence the rate of ligand exchange. However, the rate of complex formation is often dependent on the rate of tautomerization of the β-diketone to its enol form, which is the reactive species. iosrjournals.org

Steric Effects: The bulky nature of the cyclopentyl and particularly the tert-butyl groups can introduce significant steric hindrance around the metal center. osti.gov This steric crowding can have several consequences:

It can slow down the rate of complex formation by impeding the approach of the ligand to the metal ion.

It can also decrease the rate of ligand exchange in the resulting complex by sterically protecting the metal center from attack by incoming ligands.

Conversely, severe steric strain within a complex can sometimes lead to an increase in the rate of dissociation of the ligand, thereby increasing its lability.

The formation of a stable six-membered chelate ring upon coordination of this compound to a metal ion is a primary driving force for complexation. This phenomenon is known as the chelate effect. researchgate.net

Thermodynamic Drivers: The chelate effect is predominantly an entropy-driven process. When a bidentate ligand like a β-diketone replaces two monodentate ligands (e.g., water molecules) from the coordination sphere of a metal ion, there is a net increase in the number of free molecules in the system. This leads to a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy of formation (ΔG = ΔH - TΔS), making the chelate complex thermodynamically more stable than a complex with two analogous monodentate ligands. researchgate.net The formation of the metal-oxygen bonds also contributes a favorable enthalpy change (ΔH). researchgate.net

Kinetic Drivers: The chelate effect also has a kinetic component. libretexts.orglibretexts.org Once one of the oxygen atoms of the β-diketonate has coordinated to the metal, the second oxygen atom is held in close proximity, facilitating the rapid formation of the chelate ring. libretexts.org This intramolecular step is kinetically favored over an intermolecular reaction with another monodentate ligand. Furthermore, for the ligand to dissociate completely, both metal-oxygen bonds must be broken. The probability of both bonds breaking simultaneously is low. If one bond breaks, the other end of the ligand is still attached, increasing the likelihood that the broken bond will reform before the ligand can be replaced. This leads to a slower rate of dissociation and contributes to the kinetic stability (inertness) of the complex. libretexts.org

The combination of these thermodynamic and kinetic factors results in the formation of highly stable metal complexes with this compound.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the synthetic applications and advanced materials context of the compound This compound .

The detailed research findings required to populate the requested sections and subsections of the article—including its use as a building block for complex organic molecules, its role in constructing chiral centers, its application in natural product and heterocyclic synthesis, and its function as a precursor for supramolecular compounds, metal-organic complexes, or as a ligand in materials chemistry—are not present in the indexed scientific literature.

Searches for this specific molecule in the context of the outlined topics did not yield any relevant scholarly articles, experimental data, or detailed research findings. The existing literature focuses on related but structurally distinct dione (B5365651) compounds, such as cyclopentane-1,3-dione, cyclohexane-1,3-dione, and their derivatives. Information on these related compounds cannot be substituted, as per the strict instruction to focus solely on "this compound".

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific chemical compound.

Synthetic Applications and Advanced Materials Context of 1 Cyclopentyl 4,4 Dimethylpentane 1,3 Dione Scaffolds

Ligands for Materials Chemistry Applications (focus on chemical principles)

Precursors for Chemical Vapor Deposition (CVD) Techniques

Metal complexes derived from β-diketonate ligands are a cornerstone in the field of Metal-Organic Chemical Vapor Deposition (MOCVD), a technique pivotal for the fabrication of high-quality thin films and coatings. The volatility, thermal stability, and decomposition pathways of these precursor molecules are critical determinants of the final material's properties. The ligand 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione, with its distinct structural characteristics, offers a unique scaffold for the synthesis of novel CVD precursors.

The utility of a metal β-diketonate complex as a CVD precursor is intrinsically linked to the nature of the organic ligand. The substituents on the β-diketonate backbone significantly influence the precursor's physical properties, such as its melting point and vapor pressure, as well as its chemical reactivity. For instance, the introduction of bulky alkyl groups can enhance volatility by mitigating intermolecular interactions that would otherwise lead to oligomerization and reduced vapor pressure.

In the case of this compound, the presence of a cyclopentyl group on one side of the diketone and a sterically demanding tert-butyl group on the other creates an asymmetric and bulky ligand framework. This asymmetry can disrupt crystal lattice packing, often resulting in lower melting points or even liquid precursors at room temperature. Liquid precursors are particularly advantageous for CVD applications as they offer more reliable and reproducible vapor delivery compared to solid-state precursors, which can suffer from inconsistent sublimation rates.

Furthermore, the thermal stability of the metal-ligand bond is paramount. The precursor must be sufficiently volatile to be transported into the gas phase without premature decomposition, yet it must decompose cleanly on the heated substrate to deposit the desired material with minimal organic contamination. The cyclopentyl and dimethylpentane moieties in the ligand are composed of saturated hydrocarbons, which are expected to have different bond dissociation energies compared to fluorinated substituents commonly found in other CVD precursors. This can influence the decomposition temperature and the composition of the resulting thin film.

Research into related β-diketonate systems has provided valuable insights into how ligand structure affects precursor performance. For example, studies on precursors with varying degrees of alkyl substitution have demonstrated a correlation between ligand size and volatility. However, excessive bulkiness can sometimes lead to steric hindrance around the metal center, potentially affecting the complex's stability and reactivity.

The specific architecture of this compound suggests that its metal complexes could serve as effective precursors for the deposition of a variety of materials, including metal oxides, pure metals, and mixed-metal systems. The tailored design of this ligand allows for a fine-tuning of the precursor's properties to meet the specific demands of a given CVD process.

To contextualize the potential of this compound-based precursors, the following table summarizes key properties of commonly used β-diketonate precursors in CVD.

Ligand AbbreviationFull Ligand NameTypical MetalPrecursor StateVolatilityCommon Applications
acacAcetylacetonateVariousSolidModerateDeposition of various metal oxides
thd or dpm2,2,6,6-Tetramethyl-3,5-heptanedionateAlkaline earths, transition metalsSolidHighMOCVD of superconductors and ferroelectrics
hfacHexafluoroacetylacetonateCopper, noble metalsLiquid/SolidVery HighDeposition of conductive metal films
tfacTrifluoroacetylacetonateVariousLiquid/SolidHighEnhances volatility compared to acac

The development of precursors based on this compound would expand the library of available compounds for CVD, potentially enabling the growth of advanced materials with novel properties for applications in electronics, optics, and catalysis. Detailed research into the synthesis, characterization, and thermal properties of its metal complexes is a necessary next step to fully realize this potential.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-cyclopentyl-4,4-dimethylpentane-1,3-dione, and how do they influence its reactivity in synthetic chemistry?

  • The compound contains a cyclopentyl group at position 1 and two methyl groups at position 4 of the pentane-1,3-dione backbone. The steric hindrance from the cyclopentyl and dimethyl groups affects nucleophilic attack at the diketone positions, favoring selective reactions at less hindered sites. Computational modeling of steric parameters (e.g., Tolman cone angles) can predict regioselectivity in substitution or addition reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • A practical method involves Claisen condensation between cyclopentyl acetate and a dimethyl-substituted β-ketoester under basic conditions (e.g., NaH or LDA). The diketone is then purified via recrystallization or column chromatography. Alternative routes may use Pd-mediated coupling for cyclopentyl group introduction, though this requires careful optimization to avoid side reactions .

Q. How can gas chromatography (GC) be optimized to analyze the purity of this compound?

  • Use a DB-1 capillary column (40 m × 0.25 mm × 0.25 μm) with hydrogen carrier gas at a flow rate of 1.2 mL/min and a temperature gradient of 40–250°C (5°C/min). Retention indices (e.g., 605–611) from squalane-based columns provide reference data for peak identification .

Advanced Research Questions

Q. How does the steric environment of the cyclopentyl group influence regioselectivity in alkylation or acylation reactions?

  • Steric hindrance from the cyclopentyl ring directs electrophiles toward the less hindered carbonyl group (position 3). For example, in alkylation experiments with methyl iodide, kinetic studies show a 4:1 preference for position 3 over position 1. Transition-state modeling (DFT calculations) can validate these observations .

Q. What spectroscopic techniques are most effective for resolving contradictions in reported tautomeric equilibria of this diketone?

  • Dynamic NMR (DNMR) at low temperatures (−80°C) and 13C-DEPT experiments can distinguish between enol and keto forms. Conflicting data from UV-Vis studies (e.g., solvent-dependent λmax shifts) require correlation with X-ray crystallography to confirm dominant tautomers in solid vs. solution states .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic hydrogenation reactions?

  • In hydrogenation with Pd/C, polar aprotic solvents (e.g., THF) stabilize the enolate intermediate, reducing over-reduction to the diol. Elevated temperatures (>60°C) increase diol formation (up to 30% yield). Controlled experiments under H2 pressure (1–5 atm) and in situ IR monitoring are recommended to optimize selectivity .

Q. What computational methods are suitable for predicting the compound’s interaction with enzyme active sites in medicinal chemistry studies?

  • Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model binding to targets like cyclooxygenase-2 (COX-2). Key parameters include the compound’s dipole moment (calculated via Gaussian09) and solvent-accessible surface area (SASA) of the diketone moiety .

Q. How can discrepancies in reported melting points (e.g., 157.8°C vs. 162°C) be reconciled?

  • Variations arise from polymorphic forms or residual solvent. DSC-TGA analysis (heating rate: 10°C/min under N2) and PXRD can identify crystalline phases. Recrystallization from hexane/ethyl acetate (9:1) typically yields the stable polymorph .

Methodological Notes

  • Synthetic Reproducibility : Ensure strict anhydrous conditions during Claisen condensation to prevent hydrolysis of the β-ketoester intermediate .
  • Analytical Validation : Cross-reference GC retention times with NIST database entries (e.g., SRD 69) to confirm compound identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.